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Methyl-(3S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate is an organic compound with the molecular formula and a molar mass of approximately 241.71 g/mol. This compound features a chiral center at the carbon atom adjacent to the amino group, which contributes to its stereochemistry. The presence of a 4-chlorophenyl group enhances its potential biological activity and influences its chemical properties. The compound is often referenced by its CAS number, 357388-75-1, and is characterized by its white powder appearance and stability under proper storage conditions (2-8°C) .
These reactions are significant for modifying the compound's structure for specific applications in pharmaceuticals and organic synthesis .
The biological activity of Methyl-(3S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate is primarily attributed to its structural similarity to amino acids and its ability to interact with biological systems. Preliminary studies suggest that compounds of this class may exhibit:
Further research is necessary to fully elucidate its pharmacological profile .
The synthesis of Methyl-(3S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate typically involves several steps:
This multi-step synthesis allows for the introduction of functional groups while maintaining stereochemical integrity .
Methyl-(3S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate has several potential applications:
Interaction studies involving Methyl-(3S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate focus on its binding affinity with various biological targets:
These interactions are crucial for understanding the compound's therapeutic potential and safety profile .
Methyl-(3S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-amino-3-(4-methylphenyl)propanoate | C12H17NO2 | Contains a methyl group instead of chlorine |
| Methyl 3-amino-3-(phenyl)propanoate | C11H15NO2 | Lacks halogen substitution, affecting reactivity |
| Methyl 3-amino-3-(4-bromophenyl)propanoate | C11H15BrNO2 | Bromine substitution may enhance biological activity |
Methyl-(3S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate stands out due to the presence of both a chlorinated aromatic ring and a specific stereochemistry at the chiral center. This combination may lead to distinct biological activities compared to similar compounds lacking these features .